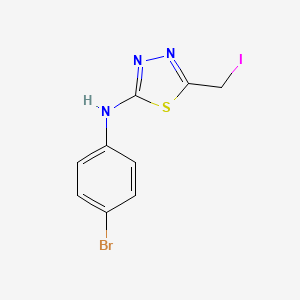

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine

Description

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at position 2 and an iodomethyl group at position 3. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

However, experimental data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence.

Properties

IUPAC Name |

N-(4-bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrIN3S/c10-6-1-3-7(4-2-6)12-9-14-13-8(5-11)15-9/h1-4H,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKSMJJOYYLNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NN=C(S2)CI)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrIN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with a nucleophile.

Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, such as the reaction of a methyl group with iodine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as the reduction of the bromophenyl group to a phenyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include nucleophiles like amines, thiols, and halides, and electrophiles like alkyl halides and acyl chlorides.

Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the bromophenyl group.

Substitution: Various substituted derivatives with different functional groups.

Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine is a chemical compound with a thiadiazole ring and halogenated aromatic groups. Its molecular formula is C9H7BrIN3S, and it has a molecular weight of 396.05 g/mol . Research suggests that this compound has biological activities, especially in antimicrobial and anticancer areas, making it potentially useful in medicinal chemistry.

Potential Applications

- Antimicrobial and Anticancer Research: this compound exhibits biological activities, particularly in antimicrobial and anticancer domains.

- Binding Affinity Studies : Interaction studies with this compound can be used to determine its binding affinity to biological targets.

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | Similar thiadiazole structure without iodomethyl group | Antimicrobial and anticancer activities |

| 5-(iodomethyl)-1,3,4-thiadiazol-2-amine | Thiadiazole core with iodomethyl but different substitutions | Potentially similar biological activities |

| 2-Amino-5-bromo-1,3,4-thiadiazole | Contains bromine but lacks the iodomethyl group | Antimicrobial properties |

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA, leading to its observed biological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen-Substituted Aromatic Groups

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Substituents : 4-Chlorobenzylidene (Schiff base) at position 2; 4-methylphenyl at position 4.

- Molecular Weight : 313.80 g/mol .

- Melting Point : 415–416 K .

- Synthesis : Condensation of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 4-chlorobenzaldehyde in toluene under reflux .

- Key Features : The thiadiazole ring is nearly planar (average deviation: 0.0042 Å), promoting π-stacking interactions in the crystal lattice. Strong N–H⋯N hydrogen bonds form centrosymmetric dimers .

- Biological Activity : Demonstrates insecticidal and fungicidal properties, typical of thiadiazole derivatives .

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

- Substituents : 4-Bromo-2-nitrophenyl at position 5.

- Molecular Weight : 285.11 g/mol .

- Structural Feature : Dihedral angle of 40.5° between the thiadiazole and benzene rings, reducing planarity compared to the target compound .

- Supramolecular Interactions : N–H⋯N hydrogen bonds form dimers, while nitro groups participate in weak C–H⋯O interactions .

Comparison : The target compound’s iodomethyl group may enhance van der Waals interactions compared to the nitro or chlorobenzylidene groups. The bromophenyl moiety in both compounds likely contributes to similar electronic effects, but steric differences (iodine vs. nitro or chlorine) could alter binding affinities.

5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (Compound 4c)

- Substituents: Chlorophenoxy and ethyl groups.

- Activity : Anticonvulsant (ED₅₀ = 20.11 mg/kg in MES test; 35.33 mg/kg in PTZ test) .

- Key Feature : The ethyl group improves lipophilicity, enhancing blood-brain barrier penetration.

Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

- Substituents : Fluorophenyl and thiophene moieties.

- Activity : Anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 1.28 µg/mL) .

- Mechanism : Fluorine’s electronegativity and thiophene’s π-system enhance DNA intercalation.

Its bromophenyl group may offer π-stacking similar to fluorophenyl derivatives.

Cocrystal and Salt Formation Studies

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Cocrystals

- Adduct with 4-Nitrobenzoic Acid : Forms 1:1 cocrystals via N–H⋯O hydrogen bonds (N⋯O distance: 2.68 Å) .

- Salt with 3,5-Dinitrobenzoic Acid : Proton transfer occurs, creating ionic N–H⁺⋯O⁻ interactions .

Comparison : The iodomethyl group in the target compound may disrupt cocrystal formation due to steric hindrance, reducing solubility compared to the unsubstituted bromophenyl analog.

Data Table: Key Parameters of Selected Thiadiazole Derivatives

*Calculated based on assumed formula C₉H₇BrIN₃S.

Biological Activity

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiadiazole ring with substitutions that include a bromophenyl group and an iodomethyl group. Its molecular formula is with a molecular weight of approximately 396.05 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cellular processes, potentially through inhibition of key enzymes or interference with DNA replication.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have reported that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism includes the activation of apoptotic pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10 | |

| A549 (lung cancer) | 15 |

The biological effects of this compound are attributed to its interaction with various molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : It could bind to DNA or interfere with its replication processes.

- Cell Signaling Disruption : The compound might affect signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in both laboratory and clinical settings:

- Study on Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against multidrug-resistant bacterial strains demonstrated its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Study : Research involving various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to introduce the iodomethyl group into the 1,3,4-thiadiazole ring?

- Methodology : The iodomethyl group can be introduced via nucleophilic substitution or cyclization reactions. For example, thiosemicarbazide intermediates (e.g., N-phenylthiosemicarbazide) are reacted with halogenated precursors in the presence of POCl₃, followed by iodination using KI/NaI under reflux conditions . Alternatively, Mn(II)-catalyzed reactions have been reported for functionalizing thiadiazole derivatives, though optimization of iodine source (e.g., CH₂I₂) and reaction time is critical for yield .

- Key Techniques : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and FTIR to confirm C–I bond formation (e.g., C–I stretching at ~500 cm⁻¹) .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

- Methodology :

- FTIR : Identify NH stretches (~3250 cm⁻¹), C–S–C vibrations (~613 cm⁻¹), and C–I bonds (~500 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and iodomethyl protons (δ 3.5–4.0 ppm). ¹³C NMR confirms thiadiazole carbons (δ 155–165 ppm) .

- X-ray Crystallography : Resolves regioselectivity and intramolecular hydrogen bonding (e.g., N–H⋯N interactions), as demonstrated in structurally analogous thiadiazoles .

Q. How can researchers screen for preliminary biological activity (e.g., antimicrobial)?

- Methodology : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Ames assays assess genotoxicity risks .

- Controls : Compare with reference drugs (e.g., fluconazole for antifungal studies) and include solvent controls to rule out false positives .

Advanced Research Questions

Q. How can regioselectivity challenges during thiadiazole substitution be mitigated?

- Methodology :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., bromophenyl) to direct electrophilic attacks to the 5-position of the thiadiazole ring .

- Catalysis : Mn(II) or Fe(II) catalysts enhance selectivity in cyclization reactions, as shown in analogous thiadiazole syntheses .

- Computational Modeling : DFT calculations predict charge distribution on the thiadiazole ring, guiding reagent choice (e.g., iodomethane vs. iodoethane) .

Q. What computational approaches predict electronic effects of substituents on reactivity?

- Methodology :

- DFT Studies : Calculate HOMO-LUMO gaps to assess electrophilicity of the iodomethyl group. For example, bromophenyl groups lower LUMO energy, enhancing nucleophilic attack at the 5-position .

- Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) to rationalize antimicrobial activity .

Q. How can contradictory stability data under varying pH conditions be resolved?

- Methodology :

- Kinetic Studies : Perform pH-dependent degradation assays (HPLC monitoring) to identify hydrolysis products. Iodomethyl groups are prone to hydrolysis in alkaline conditions (pH > 9), forming hydroxymethyl derivatives .

- Stabilization Strategies : Use buffered solvents (e.g., phosphate buffer pH 7.4) or encapsulation (liposomes) to enhance stability .

Data Contradictions and Solutions

- Synthetic Yield Discrepancies : reports 30–35% yields for iodomethyl-thiadiazoles, while Mn(II)-catalyzed methods in achieve higher yields (50–60%).

- Resolution : Optimize stoichiometry (e.g., 1.2 equiv KI) and reaction time (12–24 hrs) to reduce byproducts like diiodinated derivatives.

- Biological Activity Variability : Discrepant MIC values may arise from strain-specific resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.